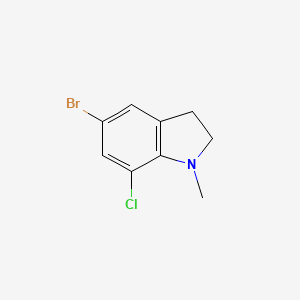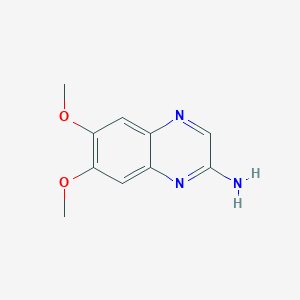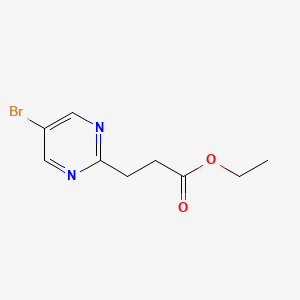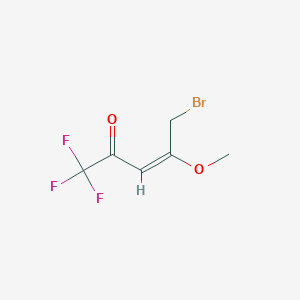![molecular formula C7H4BrNO2 B13658102 6-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13658102.png)
6-Bromobenzo[c]isoxazol-3(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromobenzo[c]isoxazol-3(1H)-one is a chemical compound with the molecular formula C7H4BrNO2 It is a brominated derivative of benzo[c]isoxazole, which is a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromobenzo[c]isoxazol-3(1H)-one typically involves the bromination of benzo[c]isoxazole. One common method involves the reaction of benzo[c]isoxazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position on the ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where benzo[c]isoxazole is fed into a reactor along with bromine and a solvent. The reaction mixture is then subjected to controlled heating and stirring to achieve the desired product. The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
化学反応の分析
Types of Reactions
6-Bromobenzo[c]isoxazol-3(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or the reduction of other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted benzo[c]isoxazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
科学的研究の応用
6-Bromobenzo[c]isoxazol-3(1H)-one has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-Bromobenzo[c]isoxazol-3(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific context in which the compound is used.
類似化合物との比較
Similar Compounds
6-Bromobenzo[d]isoxazol-3-ylamine: Another brominated derivative of benzoisoxazole with similar structural features.
6-Chlorobenzo[c]isoxazol-3(1H)-one: A chlorinated analog with potentially different reactivity and properties.
Benzo[c]isoxazol-3(1H)-one: The parent compound without any halogen substitution.
Uniqueness
6-Bromobenzo[c]isoxazol-3(1H)-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various interactions, such as halogen bonding, which can affect the compound’s behavior in different environments.
特性
分子式 |
C7H4BrNO2 |
|---|---|
分子量 |
214.02 g/mol |
IUPAC名 |
6-bromo-1H-2,1-benzoxazol-3-one |
InChI |
InChI=1S/C7H4BrNO2/c8-4-1-2-5-6(3-4)9-11-7(5)10/h1-3,9H |
InChIキー |
VNHQGDZYLCGCRX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)NOC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 6-iodo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate](/img/structure/B13658021.png)
![5-Benzyl-2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B13658036.png)










![9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-2-tetrahydrofuryl]-1H-purin-6(9H)-one](/img/structure/B13658103.png)

